![molecular formula C25H24N4O3 B607780 4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One CAS No. 1332331-08-4](/img/structure/B607780.png)
4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2194069 is an inhibitor of fatty acid synthase (FASN) with an IC50 value of 7.7 nM in an assay detecting released CoA. It is a competitive inhibitor that is selective for the KR domain over the KS domain of FASN, with IC50 values of 29 and >10,000 nM, respectively, in vitro. GSK2194069 decreases incorporation of 13C-labeled acetate into cellular lipids in a dose-dependent manner in KATO-III, MKN-45, and SNU-1 gastric, and A549 non-small cell lung cancer cell lines. It also reduces cell growth of A549 cells (EC50 = 15 nM) and inhibits lipid synthesis without decreasing FASN protein expression.
GSK2194069 is a potent and selective human fatty acid synthase (hFAS) inhibitor (IC50 = 7.7 nM). Human fatty acid synthase (hFAS) is a complex, multifunctional enzyme that is solely responsible for the de novo synthesis of long chain fatty acids. hFAS is highly expressed in a number of cancers, with low expression observed in most normal tissues. Although normal tissues tend to obtain fatty acids from the diet, tumor tissues rely on de novo fatty acid synthesis, making hFAS an attractive metabolic target for the treatment of cancer.
Scientific Research Applications
Inhibition of Fatty Acid Synthase (FASN)
GSK2194069 is a triazolone compound that selectively inhibits the β-ketoacyl reductase (KR) activity of fatty acid synthase (FASN). It does this in a reversible, trans-1-decalone-competitive, and NADPH-uncompetitive manner by targeting FASN in its NADPH-bound form . This inhibition effectively suppresses de novo fatty acid synthesis in cancer cultures .
Impact on TCA Cycle Metabolism
Co-treatment with GSK2194069 and AZD2014, an mTOR inhibitor, has been observed to potentially impact TCA cycle metabolism due to the reduced demands for citrate and acetyl-CoA for fatty acid biosynthesis .
Suppression of Uveal Melanoma Growth
GSK2194069 has been used in combination with mTOR inhibitors to suppress the growth of uveal melanoma cells. This is achieved by inhibiting FASN and mTOR, which leads to the suppression of uveal melanoma cell growth .
PET Imaging of FASN Expression
A series of small molecule triazolones based on GSK2194069 have been synthesized and evaluated for PET imaging of FASN expression . These triazolones were labeled with carbon-11 in good yield and excellent radiochemical purity, and binding to FASN-positive LNCaP cells was significantly higher .
Accumulation of Cellular FAS Substrate Malonyl-CoA
Treatment with GSK2194069 leads to an accumulation of cellular FAS substrate malonyl-CoA. This is accompanied by a drop in phosphatidylcholine level, resulting in an effective growth inhibition in A549 cultures .
Reversibility of Growth Inhibition with Palmitate Co-Treatment
The growth inhibition effect of GSK2194069 in A549 cultures can be reversed with palmitate co-treatment .
Mechanism of Action
Target of Action
GSK2194069 is a potent inhibitor of the β-ketoacyl reductase (KR) activity of fatty acid synthase (FASN) . FASN is a complex, multifunctional enzyme that is solely responsible for the de novo synthesis of long chain fatty acids . It is highly expressed in a number of cancers, with low expression observed in most normal tissues .
Mode of Action
GSK2194069 acts by inhibiting the β-ketoacyl reductase (KR) activity of FASN . It shows a specifically inhibitory effect on FAS expressing cancer cells, by acting potent efficacy on acetoacetyl-CoA, NADPH with IC50 or Ki values of 4.8 nM and 5.6 nM, respectively .
Biochemical Pathways
The inhibition of FASN by GSK2194069 affects the fatty acid synthesis pathway . This results in a decrease in the production of palmitate from acetyl-CoA, malonyl-CoA, and NADPH . The inhibition of FASN leads to an accumulation of cellular FAS substrate malonyl-CoA and a drop in phosphatidylcholine level .
Pharmacokinetics
It is known that the compound is aqueous soluble .
Result of Action
GSK2194069 has been shown to inhibit the growth of human tumor cells . It decreases phosphatidylcholine levels in A549 cells, correlating with the decreased palmitate synthesis . It also shows higher efficacy in FASN-positive LNCaP cells rather than FASN-negative PC3 cells .
Action Environment
It is known that the compound is stable under normal storage conditions .
properties
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPWCUIYUOEMG-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One | |
CAS RN |
1332331-08-4 |
Source
|
Record name | 1332331-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.